Introduction: The Strategic Value of the 6-Bromo-8-methylquinoline Scaffold
Introduction: The Strategic Value of the 6-Bromo-8-methylquinoline Scaffold
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-8-methylquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its rigid, planar structure and the presence of a basic nitrogen atom make it an exceptional scaffold for interacting with biological targets. The strategic functionalization of this core is paramount in drug discovery for fine-tuning physicochemical properties and biological activity.
This guide focuses on a particularly valuable derivative: 6-Bromo-8-methylquinoline, specifically in its hydrochloride salt form. The introduction of a bromine atom at the 6-position and a methyl group at the 8-position creates a unique electronic and steric profile. The bromine atom serves as a crucial synthetic handle for further molecular elaboration via cross-coupling reactions, while the methyl group can influence binding affinity and metabolic stability. Conversion to the hydrochloride salt is a common and critical step in drug development, often employed to enhance aqueous solubility, improve crystallinity, and increase the stability of the parent compound, thereby facilitating its handling and formulation.
This document provides a comprehensive overview of the chemical properties, synthesis, characterization, reactivity, and potential applications of 6-Bromo-8-methylquinoline hydrochloride, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the quinoline ring. This conversion significantly impacts the compound's physical properties, most notably its solubility.
Formation of the Hydrochloride Salt
Caption: Synthetic workflow from aniline precursor to the final hydrochloride salt.
Protocol 2.1: Synthesis of 6-Bromo-8-methylquinoline (Skraup Synthesis Adaptation)
Causality: This protocol leverages the classic Skraup reaction, where concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. Glycerol is dehydrated to acrolein, which then undergoes a 1,4-addition with the aniline derivative. Subsequent cyclization and oxidation yield the quinoline ring.
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Reaction Setup: In a fume hood, cautiously add 4-bromo-2-methylaniline (1.0 eq) to concentrated sulfuric acid (approx. 4.0 eq) in a flask equipped with a reflux condenser.
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Addition of Reagents: Add a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide, use with extreme caution) and slowly add glycerol (approx. 3.0 eq) to the mixture.
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Heating: Heat the reaction mixture to approximately 130-140 °C. The reaction is exothermic and requires careful temperature control. Maintain heating for 3-4 hours.
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Work-up: Allow the mixture to cool. Carefully pour it onto ice and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or toluene.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2.2: Formation of the Hydrochloride Salt
Causality: The lone pair of electrons on the sp²-hybridized quinoline nitrogen acts as a Brønsted-Lowry base, readily accepting a proton from hydrochloric acid. The resulting ionic salt has lower solubility in nonpolar organic solvents like diethyl ether, causing it to precipitate.
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Dissolution: Dissolve the purified 6-Bromo-8-methylquinoline free base in anhydrous diethyl ether.
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Acidification: Slowly add a solution of 2 M hydrochloric acid in diethyl ether dropwise to the stirred solution at room temperature.
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Precipitation: A precipitate should form immediately upon addition of the acid. Continue adding the HCl solution until no further precipitation is observed.
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Isolation: Collect the solid precipitate by vacuum filtration.
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Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to yield 6-Bromo-8-methylquinoline hydrochloride.
Spectroscopic Characterization (Predicted)
No direct experimental spectra for 6-Bromo-8-methylquinoline hydrochloride were found in the searched literature. However, based on the structure and data from analogous compounds like 6-bromoquinoline, a detailed prediction can be made. [3]
| Technique | Expected Observations and Rationale |
|---|---|
| ¹H NMR | - Aromatic Protons (7-9 ppm): Multiple signals (doublets, triplets, or doublets of doublets) corresponding to the protons on the quinoline ring. Protons on the pyridine ring (positions 2, 3, 4) will be deshielded compared to those on the benzene ring. Upon protonation to the hydrochloride salt, the protons closest to the nitrogen (especially at positions 2 and 7) are expected to shift significantly downfield due to the positive charge. - Methyl Protons (~2.5 ppm): A singlet corresponding to the three protons of the methyl group at the 8-position. |
| ¹³C NMR | - Aromatic Carbons (120-150 ppm): Multiple signals for the carbons of the quinoline ring. The carbon attached to the bromine (C6) will be influenced by halogen-induced shifts. - Methyl Carbon (~15-20 ppm): A single signal for the methyl carbon. |
| Mass Spec (EI) | - Molecular Ion (M⁺): For the free base, a characteristic pair of peaks at m/z 221 and 223 with an approximate 1:1 intensity ratio, which is the isotopic signature of a single bromine atom. [3] - Fragmentation: Expect loss of Br (M-79/81), H, and potentially the methyl group. |
| FT-IR | - Aromatic C-H Stretch: ~3050-3100 cm⁻¹ - C=N and C=C Stretches: 1500-1650 cm⁻¹ (characteristic of the quinoline ring) - N-H Stretch (for HCl salt): A broad band in the 2400-3200 cm⁻¹ region, indicative of the protonated amine salt. - C-Br Stretch: ~500-650 cm⁻¹ in the fingerprint region. |
Chemical Reactivity and Synthetic Utility
The true synthetic value of 6-Bromo-8-methylquinoline lies in its dual reactivity: the quinoline core and the versatile carbon-bromine bond.
Reactivity of the Quinoline Core
The quinoline ring system has a nuanced reactivity profile. The pyridine ring is generally electron-deficient and resistant to electrophilic substitution, while the benzene ring is more akin to a standard aromatic system, albeit influenced by the fused pyridine ring. The methyl group at C8 is a weak activating group, while the bromine at C6 is a deactivating but ortho-, para-directing group.
The C-Br Bond: A Gateway to Molecular Diversity
The most significant feature for a drug development professional is the aryl bromide at the 6-position. This site is primed for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. This modularity is essential for building libraries of compounds for structure-activity relationship (SAR) studies.
Key Cross-Coupling Reactions
Caption: Key palladium-catalyzed cross-coupling reactions at the C6-Br position.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or heteroaryl moieties. This is a workhorse reaction in medicinal chemistry for exploring SAR at this position.
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Heck Coupling: Reaction with alkenes to form substituted alkenes.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can serve as bioisosteres or be further functionalized.
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Buchwald-Hartwig Amination: Reaction with amines or alcohols to form C-N or C-O bonds, respectively, allowing for the introduction of a wide range of substituents that can modulate solubility and form hydrogen bonds with biological targets.
Potential Applications in Drug Discovery
While specific biological data for 6-Bromo-8-methylquinoline is not prevalent, the broader class of substituted quinolines has demonstrated significant potential in several therapeutic areas. [1][2][4]This compound is best viewed as a high-value intermediate or scaffold for building novel therapeutic agents.
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Oncology: Many kinase inhibitors feature a quinoline core. The 6-bromo position allows for derivatization to target the solvent-exposed regions of ATP-binding pockets. [4]* Anti-Infectives: The quinolone scaffold is famous for its antibacterial activity (e.g., fluoroquinolones). Novel derivatives could be explored for activity against drug-resistant bacteria or other pathogens like fungi and parasites. [1]* Neuroscience: Derivatives of 8-hydroxyquinoline have been investigated for their metal-chelating properties in the context of neurodegenerative diseases. [2]While this compound lacks the 8-hydroxyl group, its core structure is relevant to CNS-targeted drug design.
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PGF2α Inhibition: Related 6-bromo-3-methylquinoline analogues have been studied as inhibitors of Prostaglandin F2α, a target for preventing preterm birth, highlighting the potential for this scaffold in diverse therapeutic areas. [5]
Safety and Handling
Proper safety precautions are mandatory when handling 6-Bromo-8-methylquinoline and its hydrochloride salt.
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Hazard Classification: The free base is classified as causing skin irritation (H315, Category 2), serious eye irritation (H319, Category 2), and may cause respiratory irritation (H335, Category 3). [6][7]The hydrochloride salt should be assumed to have a similar hazard profile.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [8][9]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [9]Avoid contact with skin and eyes. Wash hands thoroughly after handling.
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water. [7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [7] * Inhalation: Remove the person to fresh air and keep comfortable for breathing. [7]* Storage: Store in a tightly closed container in a dry, well-ventilated place. [10]
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References
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PubChem. 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. [Link]
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PubChem. 8-Bromo-6-methylquinoline. National Center for Biotechnology Information. [Link]
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SpectraBase. 8-Methylquinoline. [Link]
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- BenchChem. (2025). Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals.
- ResearchGate. (2012). Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction.
- Sigma-Aldrich. (2024).
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- MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
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PubChem. 6-Bromo-8-chloroquinoline. National Center for Biotechnology Information. [Link]
- PMC. (2019). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).
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